1-(4,5-Dimethoxy-2-methylphenyl)ethan-1-amine hydrochloride
CAS No.: 104174-56-3
Cat. No.: VC2998521
Molecular Formula: C11H18ClNO2
Molecular Weight: 231.72 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 104174-56-3 |
---|---|
Molecular Formula | C11H18ClNO2 |
Molecular Weight | 231.72 g/mol |
IUPAC Name | 1-(4,5-dimethoxy-2-methylphenyl)ethanamine;hydrochloride |
Standard InChI | InChI=1S/C11H17NO2.ClH/c1-7-5-10(13-3)11(14-4)6-9(7)8(2)12;/h5-6,8H,12H2,1-4H3;1H |
Standard InChI Key | LOKFDUNPXCGBQD-UHFFFAOYSA-N |
SMILES | CC1=CC(=C(C=C1C(C)N)OC)OC.Cl |
Canonical SMILES | CC1=CC(=C(C=C1C(C)N)OC)OC.Cl |
Introduction
Chemical Structure and Physical Properties
Structural Characteristics
1-(4,5-Dimethoxy-2-methylphenyl)ethan-1-amine hydrochloride features a phenethylamine scaffold with specific substitution patterns that distinguish it from related compounds. The 4,5-dimethoxy arrangement differs significantly from the 2,5-dimethoxy pattern found in many classical phenethylamines such as 2C-D . This positional isomerism fundamentally alters the electronic distribution across the aromatic ring, affecting receptor binding properties. The 2-methyl substituent introduces steric hindrance near the ethanamine side chain, which potentially reduces binding affinity compared to unhindered analogs .
The molecular formula of the compound is C₁₁H₁₈ClNO₂, with a calculated molecular weight of approximately 231.72 g/mol. The structure contains a primary amine group that forms a salt with hydrochloride, significantly enhancing water solubility compared to its free base form.
Physical Properties
Based on comparative analysis with structurally related compounds, 1-(4,5-Dimethoxy-2-methylphenyl)ethan-1-amine hydrochloride likely presents as a white to off-white crystalline solid. While specific physical data for this compound is limited, properties can be extrapolated by examining the precursor ketone 1-(4,5-dimethoxy-2-methylphenyl)ethan-1-one, which has a melting point of 68°C, predicted boiling point of 301.4±37.0°C, and predicted density of 1.048±0.06 g/cm³ .
The hydrochloride salt form typically exhibits higher melting points than corresponding free bases and demonstrates excellent solubility in water and polar organic solvents like methanol and ethanol. Standard storage conditions include sealed containers at room temperature in dry environments to prevent hygroscopic degradation .
Comparative Physical Properties
Table 1 compares physical properties of 1-(4,5-Dimethoxy-2-methylphenyl)ethan-1-amine hydrochloride with structurally related compounds:
*Properties inferred based on structural similarity and chemical principles
Synthesis and Preparation Methods
Synthetic Routes
Multiple synthetic pathways can produce 1-(4,5-Dimethoxy-2-methylphenyl)ethan-1-amine hydrochloride, with reductive amination of the corresponding ketone representing the most direct approach. Based on methods described for similar compounds, the following synthetic routes are proposed:
Reductive Amination Pathway
The synthesis begins with 1-(4,5-dimethoxy-2-methylphenyl)ethan-1-one (CAS: 24186-66-1), which can be prepared from 1,2-dimethoxy-4-methylbenzene through Friedel-Crafts acylation using acetyl chloride in the presence of aluminum chloride in carbon disulfide or using acetic anhydride in tetrachloroethane . Subsequent reductive amination using appropriate reducing agents yields the target amine, which is then converted to the hydrochloride salt.
Alternative Approach via α-Chloroketone
An alternative approach involves chlorination of 1-(4,5-dimethoxy-2-methylphenyl)ethan-1-one to form 2-chloro-1-(4,5-dimethoxy-2-methylphenyl)ethanone, followed by nucleophilic substitution with ammonia or azide and subsequent reduction to yield the primary amine . The synthesis of the analogous chloroketone has been reported using K₂CO₃ and dimethyl sulfate in acetone under reflux conditions .
Purification Methods
Purification of 1-(4,5-Dimethoxy-2-methylphenyl)ethan-1-amine hydrochloride typically involves recrystallization from appropriate solvent systems. For intermediates and the final product, chromatographic techniques are often employed:
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Column chromatography using silica gel with dichloromethane/methanol gradients for intermediate purification
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Thin-layer chromatography monitoring with Rf values approximately 0.3-0.5 in 9:1 dichloromethane/methanol systems
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Recrystallization from ethanol/diethyl ether mixtures for final product purification
Comparative Synthesis Approaches
Table 2 presents various synthesis approaches for 1-(4,5-Dimethoxy-2-methylphenyl)ethan-1-amine hydrochloride and related compounds:
Pharmacological Profile and Mechanism of Action
Receptor Interactions
Based on structural similarity to other substituted phenethylamines, 1-(4,5-Dimethoxy-2-methylphenyl)ethan-1-amine hydrochloride likely interacts with serotonergic systems. The dimethoxyphenyl motif is commonly associated with affinity for serotonin receptors, particularly the 5-HT2 subfamily. The positioning of the methoxy groups at the 4- and 5-positions, rather than the 2,5-arrangement found in many classical phenethylamines, would be expected to create a distinct binding profile.
For comparison, the structurally related compound DOC (4-chloro-2,5-dimethoxyamphetamine) demonstrates high affinity for h5-HT2A (Ki = 4 nM) and h5-HT2C (Ki = 3.57 nM) receptors, while showing minimal binding to 5-HT1A receptors (Ki >9,200 nM) . The specific binding parameters of 1-(4,5-Dimethoxy-2-methylphenyl)ethan-1-amine hydrochloride would likely differ due to its unique substitution pattern.
Structure-Activity Relationships
The relationship between chemical structure and biological activity for substituted phenethylamines has been extensively studied. Key structural features affecting the pharmacological profile of 1-(4,5-Dimethoxy-2-methylphenyl)ethan-1-amine hydrochloride include:
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The 4,5-dimethoxy substitution pattern creates a distinct electronic distribution compared to the 2,5-dimethoxy arrangement found in compounds like 2C-D
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The 2-methyl group introduces steric hindrance near the amine side chain, potentially affecting receptor binding geometry
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The primary amine as a hydrochloride salt influences bioavailability and pharmacokinetics
Positional isomerism significantly impacts receptor binding affinity and selectivity. For instance, 2,5-dimethoxy-4-methylphenethylamine (2C-D) exhibits moderate agonist activity at the 5-HT2A receptor with an EC₅₀ of approximately 50 nM . The 4,5-dimethoxy arrangement in our target compound would create a different electronic environment around the aromatic ring, likely resulting in altered receptor interactions.
Pharmacokinetic Considerations
While specific pharmacokinetic data for 1-(4,5-Dimethoxy-2-methylphenyl)ethan-1-amine hydrochloride is limited, general properties can be inferred based on similar compounds:
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Absorption: The hydrochloride salt form enhances water solubility and bioavailability compared to the free base
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Distribution: Moderate to high lipophilicity likely enables blood-brain barrier penetration
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Metabolism: Probable pathways include N-dealkylation, O-demethylation of the methoxy groups, and aromatic hydroxylation
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Excretion: Primarily renal elimination of metabolites, with some biliary excretion possible
Analytical Characterization Methods
Spectroscopic Identification
Comprehensive analytical characterization of 1-(4,5-Dimethoxy-2-methylphenyl)ethan-1-amine hydrochloride requires multiple complementary techniques:
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy would show characteristic signals for:
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Aromatic protons (~6.5-7.0 ppm)
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Methoxy groups (~3.8-3.9 ppm)
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Aromatic methyl group (~2.2-2.4 ppm)
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Ethylamine chain protons (~2.7-3.1 ppm)
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Amine hydrochloride protons (broad signal, ~8.0-8.5 ppm)
¹³C NMR would provide confirmation of carbon framework with distinctive signals for methoxy carbons (~55-56 ppm), aromatic carbons (~110-150 ppm), and aliphatic carbons.
Infrared Spectroscopy
FT-IR analysis would reveal characteristic absorption bands including:
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N-H stretching vibrations (3300-3500 cm⁻¹)
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Amine hydrochloride bands (2500-2700 cm⁻¹)
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C-H stretching (2800-3000 cm⁻¹)
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C-O stretching (1050-1250 cm⁻¹)
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Aromatic ring vibrations (1400-1600 cm⁻¹)
Mass Spectrometry
Mass spectrometric analysis would typically show:
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Molecular ion corresponding to the free base [M+H]⁺ at m/z 196
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Characteristic fragmentation patterns including loss of amine group
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High-resolution mass measurements confirming the molecular formula
Chromatographic Methods
Chromatographic techniques provide essential tools for purity assessment and quantitative analysis:
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HPLC: Reverse-phase HPLC using C18 columns with appropriate mobile phase compositions (typically water/acetonitrile with suitable buffer) provides efficient separation and quantification
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GC-MS: Following derivatization (e.g., with trifluoroacetic anhydride) to enhance volatility
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TLC: Useful for reaction monitoring and preliminary purity assessment
Analytical Parameters and Data
Table 3 summarizes key analytical parameters for 1-(4,5-Dimethoxy-2-methylphenyl)ethan-1-amine hydrochloride characterization:
*Calculated theoretical values based on molecular formula C₁₁H₁₈ClNO₂
Research Applications and Findings
Scientific Research Utilization
1-(4,5-Dimethoxy-2-methylphenyl)ethan-1-amine hydrochloride has potential applications across multiple scientific domains:
Pharmacological Research
The compound offers value in investigations of structure-activity relationships for serotonergic compounds. The unique 4,5-dimethoxy substitution pattern provides a contrast to the more commonly studied 2,5-dimethoxy arrangement, enabling researchers to elucidate how positional isomerism affects receptor binding and activation profiles.
Medicinal Chemistry
As a structural scaffold, this compound presents opportunities for further derivatization to develop novel compounds with targeted pharmacological properties. The primary amine group serves as a versatile handle for chemical modifications including acylation, alkylation, and formation of carbamates or ureas.
Synthetic Methodology
The preparation of this compound has value in developing and optimizing synthetic methodologies for substituted phenethylamines, particularly those featuring the less common 4,5-dimethoxy substitution pattern.
Comparative Pharmacological Studies
Table 4 presents a comparison of pharmacological properties between 1-(4,5-Dimethoxy-2-methylphenyl)ethan-1-amine hydrochloride and structurally related compounds:
*Based on structural similarity analysis; requires experimental confirmation
Future Research Directions
Pharmacological Characterization
Future research on 1-(4,5-Dimethoxy-2-methylphenyl)ethan-1-amine hydrochloride should prioritize comprehensive pharmacological characterization:
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Receptor Binding Profiles: Determination of binding affinities across a range of receptor types, particularly within the serotonin receptor family
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Functional Assays: Evaluation of functional activity (agonism, antagonism, or partial agonism) at identified receptor targets
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Signaling Pathway Analysis: Investigation of downstream signaling mechanisms activated by receptor binding
Medicinal Chemistry Exploration
The compound offers a scaffold for medicinal chemistry investigations:
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Derivative Synthesis: Preparation of structural analogs with systematic modifications to optimize pharmacological properties
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Structure-Activity Relationship: Detailed mapping of how structural changes affect receptor interactions
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Therapeutic Potential: Exploration of potential applications in neuropsychiatric research based on serotonergic activity
Analytical Method Development
Development of specific analytical methodologies would enhance research capabilities:
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Chiral Analysis: Development of methods for enantioselective analysis if racemic mixtures are present
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Bioanalytical Methods: Creation of sensitive and selective methods for detection in biological matrices
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Stability Testing: Investigation of stability under various environmental conditions to establish appropriate handling guidelines
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